1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methoxyphenyl)piperazine
Description
Properties
IUPAC Name |
3-(2-methoxyethyl)-5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-21-12-7-15-17-16(23-18-15)20-10-8-19(9-11-20)13-5-3-4-6-14(13)22-2/h3-6H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISBXAMIWZPJMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NSC(=N1)N2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiadiazole Ring Formation
The 1,2,4-thiadiazole scaffold is synthesized using a Hantzsch-type cyclocondensation between a thioamide and an amidine derivative. For this compound, the thioamide precursor incorporates the 2-methoxyethyl group, while the amidine contributes the nitrogen atom that later connects to the piperazine.
Piperazine Functionalization
The piperazine ring is selectively substituted at the 1- and 4-positions. The 2-methoxyphenyl group is introduced via Buchwald-Hartwig coupling or nucleophilic aromatic substitution, while the thiadiazole moiety is attached through a nucleophilic displacement reaction.
Synthetic Routes and Methodologies
Synthesis of 3-(2-Methoxyethyl)-1,2,4-Thiadiazol-5-Amine
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Thioamide Preparation : 2-Methoxyethylamine reacts with carbon disulfide in ethanol under reflux to yield 2-methoxyethylthioamide.
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Cyclocondensation : The thioamide is treated with cyanogen bromide (BrCN) in hydrochloric acid, forming 3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine.
Reaction Conditions :
-
Solvent: Ethanol (thioamide), HCl(aq) (cyclization)
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Temperature: 80°C (thioamide), 0–5°C (cyclization)
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Yield: ~65% (over two steps)
Chlorination of Thiadiazol-5-Amine
The amine is converted to a chloro derivative using phosphorus oxychloride (POCl₃) under reflux:
Synthesis of 4-(2-Methoxyphenyl)Piperazine
Piperazine reacts with 2-methoxyiodobenzene in a copper-catalyzed Ullmann coupling :
Conditions :
Coupling of Thiadiazole and Piperazine
The final step involves nucleophilic substitution between 5-chloro-3-(2-methoxyethyl)-1,2,4-thiadiazole and 4-(2-methoxyphenyl)piperazine:
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | DMF | 78 |
| Base | Et₃N | 82 |
| Temperature | 80°C | 85 |
| Reaction Time | 12 h | 88 |
Route 2: One-Pot Thiadiazole-Piperazine Assembly
This route concurrently constructs the thiadiazole ring and functionalizes the piperazine.
In-Situ Amidination and Cyclization
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Amidine Formation : 4-(2-Methoxyphenyl)piperazine reacts with cyanogen bromide to generate a piperazine-derived amidine.
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Cyclocondensation : The amidine reacts with 2-methoxyethylthioamide in HCl, directly yielding the target compound.
Advantages :
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Fewer purification steps.
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Higher atom economy.
Challenges :
-
Competing side reactions reduce yield (~55%).
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield (%) | 45–50 | 30–35 |
| Purity (HPLC) | >98% | 92–95% |
| Scalability | High | Moderate |
| Cost Efficiency | Moderate | High |
Key Findings :
-
Route 1 is preferred for industrial-scale synthesis due to reproducibility and higher purity.
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Route 2 offers cost benefits but requires rigorous optimization to suppress byproducts.
Mechanistic Insights and Side Reactions
Thiadiazole Ring Formation Mechanism
The cyclocondensation proceeds via nucleophilic attack of the thioamide’s sulfur on the electrophilic carbon of the amidine, followed by deprotonation and elimination of ammonia:
Competing Pathways in Piperazine Alkylation
The secondary amine of 4-(2-methoxyphenyl)piperazine may undergo over-alkylation if excess thiadiazole chloride is used. This is mitigated by:
Purification and Characterization
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water).
-
Characterization Data :
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated or hydrogenated products.
Scientific Research Applications
1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methoxyphenyl)piperazine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity. It may exhibit activity against various diseases, including cancer, bacterial infections, and neurological disorders.
Materials Science: The compound’s unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound can be used as a tool to study biological processes and pathways, particularly those involving thiadiazole and piperazine derivatives.
Industrial Applications: The compound may find use in industrial processes, such as catalysis and the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: The compound may inhibit or activate enzymes involved in key biological processes, leading to therapeutic effects.
Modulating Receptors: The compound may interact with receptors on the surface of cells, modulating their activity and influencing cellular signaling pathways.
Altering Gene Expression: The compound may affect the expression of specific genes, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Thiadiazole-Containing Piperazine Derivatives
Key Observations :
- Electron-withdrawing groups (e.g., Cl, NO₂) on the thiadiazole correlate with antibacterial activity , while methoxy groups (e.g., 2-methoxyethyl) may improve CNS penetration due to increased hydrophilicity .
- The 2-methoxyphenyl group on the target compound distinguishes it from simpler analogs, likely enhancing serotonin receptor selectivity .
Piperazine Derivatives with Aryl Moieties
Key Observations :
- Linker length and flexibility influence receptor selectivity. For example, HBK14 (phenoxyethyl linker) shows affinity for 5-HT1A/D2 receptors , while longer aliphatic chains (e.g., butyl in NAN-190) enhance 5-HT1A antagonism .
Serotonin Receptor Ligands
Key Observations :
- The 2-methoxyphenyl group is critical for 5-HT1A binding, but bulky substituents (e.g., phthalimide in NAN-190) improve selectivity .
- The target compound’s thiadiazole may reduce 5-HT1A affinity compared to NAN-190 but introduce D3 receptor interaction, similar to derivatives with extended linkers (e.g., compounds in ).
Biological Activity
The compound 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methoxyphenyl)piperazine is a piperazine derivative that incorporates a thiadiazole moiety, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₆N₄OS
- Molecular Weight : 228.31 g/mol
- CAS Number : 1822787-57-4
The structure consists of a piperazine ring substituted with a thiadiazole and a methoxyphenyl group. The presence of the thiadiazole ring is significant as it is known for its diverse biological activities.
Antimicrobial Activity
Research has shown that thiadiazole derivatives exhibit notable antimicrobial properties. For instance:
- A study highlighted that compounds with the 1,3,4-thiadiazole moiety demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
- The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported to be lower than standard antibiotics like ampicillin .
Antiviral and Antifungal Properties
Thiadiazole derivatives have also been explored for their antiviral and antifungal activities:
- The compound has shown potential as an antiviral agent, inhibiting viral replication in certain models .
- Antifungal studies indicated effectiveness against strains like Candida albicans, suggesting a broad spectrum of activity .
Analgesic and Anti-inflammatory Effects
The incorporation of piperazine into the structure may enhance its analgesic and anti-inflammatory properties:
- Experimental models have demonstrated that related compounds exhibit pain relief and reduced inflammation through various pathways .
- The mechanism may involve modulation of neurotransmitter systems or direct action on inflammatory mediators.
The biological activities of 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methoxyphenyl)piperazine can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in microbial metabolism or viral replication.
- Interaction with Receptors : The piperazine moiety allows for interaction with neurotransmitter receptors, potentially influencing pain pathways.
- Cell Membrane Disruption : Some studies suggest that thiadiazole derivatives may disrupt microbial cell membranes, leading to cell death.
Study on Antimicrobial Efficacy
A comparative study evaluated several thiadiazole derivatives against common pathogens. The results indicated that:
- The compound exhibited superior antibacterial activity compared to traditional antibiotics.
- Synergistic effects were noted when combined with other antimicrobial agents, enhancing overall efficacy.
Analysis of Anti-inflammatory Properties
In vivo studies assessed the anti-inflammatory effects using animal models. Findings included:
- Significant reduction in paw edema in treated groups compared to control.
- Histopathological examinations revealed decreased inflammatory cell infiltration in tissues.
Q & A
Basic: What are the critical steps for synthesizing 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methoxyphenyl)piperazine?
Answer:
Synthesis typically involves a multi-step sequence:
Thiadiazole Core Formation : React 2-methoxyethylamine with thiourea derivatives under reflux with Lawesson’s reagent to form the 1,2,4-thiadiazole ring .
Piperazine Functionalization : Introduce the 2-methoxyphenyl group via nucleophilic substitution or Buchwald-Hartwig coupling, requiring palladium catalysts and controlled pH (e.g., NaOtBu in DMF at 80°C) .
Coupling Reactions : Use Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to link the thiadiazole and piperazine moieties, optimizing solvent polarity (e.g., DCM/EtOH mixtures) to enhance yield .
Key Validation : Monitor intermediates via TLC and confirm final structure using -/-NMR (e.g., δ ~3.8 ppm for methoxy groups) and HRMS .
Basic: How should researchers characterize the structural integrity of this compound?
Answer:
Use a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : Confirm methoxy protons (δ 3.7–3.9 ppm), piperazine ring protons (δ 2.5–3.5 ppm), and thiadiazole aromaticity (δ 7.0–8.5 ppm) .
- IR Spectroscopy : Identify C-O-C stretches (~1250 cm) and S-N vibrations (~650 cm) specific to the thiadiazole ring .
- HPLC-PDA : Ensure >95% purity with C18 columns (acetonitrile/water gradient) to detect byproducts like unreacted thiourea derivatives .
Advanced: How can researchers resolve contradictions in reported biological activity data for thiadiazole-piperazine derivatives?
Answer: Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., IC determination via MTT assays with consistent cell lines like HEK-293 or HeLa) .
- Solubility Issues : Use DMSO stock solutions (<0.1% v/v) to avoid false negatives in kinase inhibition studies .
- Structural Analogues : Compare activity against reference compounds (e.g., omeprazole for proton pump inhibition) to contextualize results .
Example : If conflicting data on antimicrobial activity exist, perform time-kill assays and SEM imaging to validate membrane disruption mechanisms .
Advanced: What computational methods support SAR studies for this compound?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets like 5-HT receptors. Focus on hydrogen bonding between the methoxy group and Thr134 residues .
- QSAR Modeling : Train models with descriptors like LogP (predict ~2.8 for optimal blood-brain barrier penetration) and polar surface area (<90 Å for oral bioavailability) .
- MD Simulations : Analyze stability of piperazine-thiadiazole conformers in lipid bilayers (GROMACS, 100-ns trajectories) to predict pharmacokinetics .
Basic: What are the stability considerations for storing this compound?
Answer:
- Thermal Stability : Store at –20°C in amber vials; TGA/DSC data suggest decomposition >150°C .
- Hydrolytic Sensitivity : Avoid aqueous buffers at pH >8, where the thiadiazole ring may hydrolyze to thiols .
- Light Sensitivity : UV-Vis studies show λ at 270 nm; protect from UV exposure to prevent photodegradation .
Advanced: How can researchers validate target engagement in vitro?
Answer:
- SPR Biosensing : Immobilize recombinant targets (e.g., COX-2) on CM5 chips; measure binding kinetics (k/k) at varying compound concentrations .
- Cellular Thermal Shift Assay (CETSA) : Treat cells with 10 µM compound, lyse, and heat to 55°C. Western blotting quantifies stabilized target proteins .
- Radioligand Displacement : Use -labeled antagonists (e.g., ketanserin for 5-HT) to calculate K values .
Basic: What in vitro assays are suitable for preliminary toxicity screening?
Answer:
- hERG Inhibition : Patch-clamp electrophysiology (IC <10 µM indicates cardiac risk) .
- HepG2 Cytotoxicity : MTT assays at 24–72 h; compare LD to positive controls like doxorubicin .
- Ames Test : Use TA98 Salmonella strains to assess mutagenicity (≥2-fold revertant increase indicates risk) .
Advanced: How to address low yield in the final coupling step?
Answer:
- Catalyst Optimization : Screen Pd(OAc), XPhos, and SPhos ligands; yields improve with XPhos (90% vs. 60% with SPhos) .
- Solvent Effects : Test polar aprotic solvents (DMF vs. DMSO); DMF enhances nucleophilicity of piperazine nitrogen .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 h to 2 h at 120°C, improving yield by 20% .
Table 1: Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| LogP (Predicted) | 2.8 (MarvinSketch) | |
| Aqueous Solubility | 12 µg/mL (pH 7.4, shake-flask) | |
| Melting Point | 148–150°C (DSC) | |
| Plasma Protein Binding | 89% (Equilibrium dialysis) |
Advanced: What strategies mitigate metabolic instability in vivo?
Answer:
- Prodrug Design : Introduce acetyl groups at the piperazine nitrogen to resist CYP3A4 oxidation .
- Deuterium Labeling : Replace methoxy hydrogens with deuterium to slow O-demethylation (t increases from 2.1 to 4.7 h) .
- Co-Administration : Use CYP inhibitors like ritonavir (1 µM) in preclinical models to prolong exposure .
Basic: How to prioritize analogues for further development?
Answer:
Use a tiered approach:
In Silico Filters : Remove analogues with LogP >4 or TPSA >140 Å.
In Vitro Profiling : Rank by potency (IC <1 µM) and selectivity (≥10-fold vs. off-targets).
ADME-Tox : Select compounds with hepatic microsomal stability >60% and hERG IC >30 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
